molecular formula C21H19ClO5 B2445251 Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate CAS No. 100152-09-8

Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate

Cat. No.: B2445251
CAS No.: 100152-09-8
M. Wt: 386.83
InChI Key: OFJJDBATAPJBRR-UHFFFAOYSA-N
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Description

Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with methylethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes due to its chromen-4-one core.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate can be compared with other chromen-4-one derivatives, such as:

    4-Chlorochromen-4-one: Lacks the ester group, making it less versatile in chemical reactions.

    3-(4-Chlorophenyl)-2-methylchromen-4-one: Similar structure but without the ester group, leading to different chemical properties.

    Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate: Contains a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-12(2)26-19(23)11-25-16-8-9-17-18(10-16)27-13(3)20(21(17)24)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJJDBATAPJBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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